![molecular formula C20H20FN3O2S B2581598 4-Fluorbenzoat des 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl CAS No. 953221-33-5](/img/structure/B2581598.png)

4-Fluorbenzoat des 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

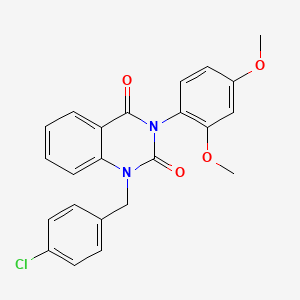

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Mehrere Derivate zeigten eine moderate bis hohe Antitumoraktivität, wobei die Verbindungen 11b, 11c, 11d, 11e, 11f und 11g eine stärkere Wirkung zeigten als das Standardmedikament .

- Cu(I)-katalysierte „Click-Chemie“-Reaktionen synthetisieren 1,2,3-Triazole effizient über 1,3-dipolare Cycloaddition von Azidzwischenprodukten zu Alkinen .

- Vergleichende Analyse der Strukturen, α1-AR-Affinität, Docking-Simulationen und Molekulardynamikstudien können wertvolle Erkenntnisse über die Wechselwirkungen der Verbindung mit biologischen Zielmolekülen liefern .

- Die Strukturbestätigung erfolgt durch Techniken wie 1H- und 13C-NMR-Spektroskopie und Massenspektrometrie .

Antitumoraktivität

Biologische Eigenschaften von 1,2,3-Triazolen

Strukturelle Einblicke und Docking-Simulationen

Chemische Synthese und Charakterisierung

Pharmakologisches Potenzial über die Antitumoraktivität hinaus

Zusammenfassend lässt sich sagen, dass 4-Fluorbenzoat des 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl in verschiedenen wissenschaftlichen Bereichen vielversprechend ist und seine vielseitigen Eigenschaften weitere Untersuchungen rechtfertigen. Forscher arbeiten weiterhin an der Aufklärung seiner möglichen Anwendungen, was es zu einer spannenden Verbindung für zukünftige Studien macht . Wenn Sie weitere Informationen benötigen oder spezielle Fragen haben, zögern Sie bitte nicht, diese zu stellen!

Biochemische Analyse

Biochemical Properties

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with alpha1-adrenergic receptors, which are important for regulating vascular tone and blood pressure . The nature of these interactions involves binding to the active sites of the enzymes or receptors, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the alpha1-adrenergic receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with cyclooxygenase enzymes results in the suppression of prostaglandin synthesis, thereby reducing inflammation . Additionally, its binding to alpha1-adrenergic receptors modulates vascular tone and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its biological activity, although some changes in cellular responses may occur due to prolonged exposure .

Dosage Effects in Animal Models

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and modulating blood pressure . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with other biomolecules and influence its overall biological activity .

Eigenschaften

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMEBTZJAAKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2581515.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)

![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581534.png)

![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)

![2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581537.png)